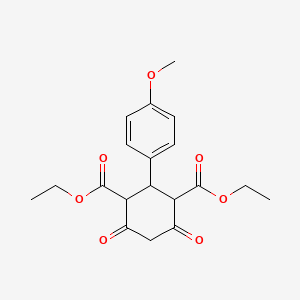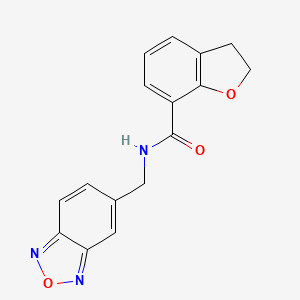
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, also known as DMDHEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDHEU is a highly reactive crosslinking agent that is widely used in the textile industry for the permanent crease-resistant finishing of cotton fabrics. However, DMDHEU has also been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In
Aplicaciones Científicas De Investigación
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In biomedical research, this compound has been used as a crosslinking agent for the stabilization of collagen-based tissues such as cartilage, tendons, and ligaments. This compound has also been used for the preparation of hydrogels for drug delivery applications.
In materials science, this compound has been used for the crosslinking of cellulose fibers to improve their mechanical properties. This compound has also been used for the preparation of nanocomposites by crosslinking nanoparticles with polymeric matrices.
In nanotechnology, this compound has been used for the functionalization of carbon nanotubes and graphene oxide to improve their dispersion in aqueous media. This compound has also been used for the preparation of nanocapsules for drug delivery applications.
Mecanismo De Acción
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is a highly reactive crosslinking agent that reacts with the functional groups present in the substrate to form covalent bonds. The mechanism of action of this compound involves the formation of an intermediate urea derivative, which then reacts with the substrate to form a covalent bond. The crosslinking reaction is shown below:
Biochemical and Physiological Effects:
This compound has been found to be non-toxic and non-carcinogenic in animal studies. However, this compound can cause skin irritation and sensitization in humans. Therefore, proper safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has several advantages as a crosslinking agent in lab experiments. This compound is highly reactive and can crosslink a wide range of substrates. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. This compound can be difficult to handle due to its high reactivity and toxicity. This compound can also cause unwanted side reactions if not used properly.
Direcciones Futuras
There are several future directions for the use of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate in various fields. In biomedical research, this compound can be used for the preparation of tissue-engineered constructs for regenerative medicine applications. In materials science, this compound can be used for the preparation of high-performance fibers and composites. In nanotechnology, this compound can be used for the preparation of functionalized nanoparticles for various applications.
In conclusion, this compound is a highly reactive crosslinking agent that has potential applications in various fields. The synthesis method of this compound involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate, which is then reacted with phosgene to form this compound. This compound has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. This compound is a non-toxic and non-carcinogenic compound, but proper safety precautions should be taken when handling it. There are several future directions for the use of this compound in various fields, including regenerative medicine, high-performance materials, and functionalized nanoparticles.
Métodos De Síntesis
The synthesis of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate. This intermediate is then reacted with phosgene to form this compound. The reaction scheme is shown below:
Propiedades
IUPAC Name |
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-4-25-18(22)16-13(20)10-14(21)17(19(23)26-5-2)15(16)11-6-8-12(24-3)9-7-11/h6-9,15-17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWTQBEHDDZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)


![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol](/img/structure/B5289288.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5289325.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)
